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Compound of Interest

Compound Name: 2-Acetylquinoxaline

Cat. No.: B1338386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-acetylquinoxaline, a key heterocyclic compound with significant potential in

medicinal chemistry and materials science. This document is intended to serve as a

foundational resource, amalgamating critical data to facilitate research and development

efforts.

Core Physicochemical Data
The physicochemical properties of 2-acetylquinoxaline are crucial for predicting its behavior in

various chemical and biological systems. The data, compiled from multiple sources, is

presented below for clarity and comparative analysis.
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Property Value Source(s)

Molecular Formula C₁₀H₈N₂O [1][2]

Molecular Weight 172.18 g/mol [1][2]

Appearance
Light yellow to yellow to brown

solid/powder
[1][3]

Melting Point 73.0-82.0 °C [1][3]

Boiling Point 287.7 ± 20.0 °C (Predicted) [3]

Density 1.216 ± 0.06 g/cm³ (Predicted) [3]

Water Solubility Soluble in water (Predicted) [3]

pKa -0.03 ± 0.30 (Predicted) [3]

LogP Not explicitly available

CAS Number 25594-62-1 [1]

IUPAC Name 1-(quinoxalin-2-yl)ethan-1-one [1]

Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-acetylquinoxaline are

essential for its practical application and further research.

Synthesis of 2-Acetylquinoxaline
The most common and efficient method for synthesizing quinoxaline derivatives is the

condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[4][5]

For 2-acetylquinoxaline, the synthesis would typically involve the reaction of o-

phenylenediamine with methylglyoxal (an α-ketoaldehyde).

General Protocol: Condensation of o-Phenylenediamine and Methylglyoxal

Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent,

such as ethanol or a mixture of ethanol and water.[4]
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Addition of Dicarbonyl: To the stirred solution of o-phenylenediamine, add methylglyoxal (1

equivalent). The reaction can often be performed at room temperature.[4][5]

Catalysis (Optional): While the reaction can proceed without a catalyst, various catalysts can

be employed to improve the reaction rate and yield. These include mild acids like phenol or

heterogeneous catalysts.[4][6]

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer

Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate).

[4]

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with

water to precipitate the product. The crude product is then collected by filtration, washed with

cold water, and dried.[4] Further purification can be achieved by recrystallization from a

suitable solvent like ethanol.[4]

Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2-acetylquinoxaline is expected to show

characteristic signals for the aromatic protons of the quinoxaline ring system and a singlet for

the methyl protons of the acetyl group. The aromatic protons will likely appear in the

downfield region (δ 7.5-9.0 ppm), while the methyl protons will be a singlet at approximately

δ 2.5-3.0 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the quinoxaline

ring and the acetyl group. The carbonyl carbon of the acetyl group is expected to have a

chemical shift in the range of δ 190-200 ppm. The aromatic carbons will resonate in the δ

120-150 ppm region, and the methyl carbon will appear upfield.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-acetylquinoxaline will exhibit characteristic absorption bands

corresponding to its functional groups. Key expected peaks include:
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C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the

carbonyl group of the acetyl moiety.

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching

vibrations of the quinoxaline ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while

aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-acetylquinoxaline will show a molecular

ion peak (M⁺) corresponding to its molecular weight (m/z 172). The fragmentation pattern is

expected to involve the loss of the acetyl group (CH₃CO•, m/z 43) or the methyl group (CH₃•,

m/z 15), leading to prominent fragment ions.

Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for 2-acetylquinoxaline via the

condensation of o-phenylenediamine and methylglyoxal.
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General synthesis of 2-acetylquinoxaline.

Biological Activities of the Quinoxaline Scaffold
Quinoxaline derivatives are known for their wide range of biological activities. While specific

signaling pathways for 2-acetylquinoxaline are not extensively documented, the core

quinoxaline structure is a key pharmacophore in numerous therapeutic areas.

Quinoxaline
Scaffold

Anticancer Antimicrobial

Anti-inflammatory Antiviral

Antidepressant
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Click to download full resolution via product page

Diverse biological activities of the quinoxaline core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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